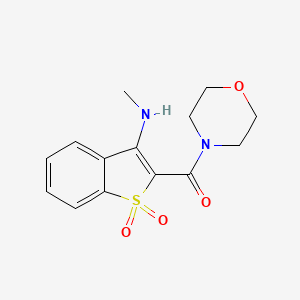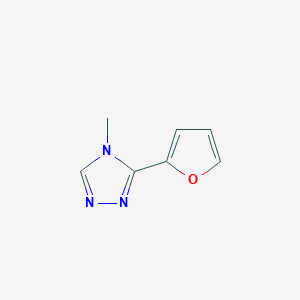![molecular formula C14H12N4O4S2 B11468509 3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B11468509.png)
3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID is a complex organic compound that features a combination of triazole, phenyl, sulfamoyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. The triazole moiety can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts . The thiophene ring can be constructed via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur . The final step involves the coupling of the triazole and thiophene intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Electrophilic Reagents: Nitric acid, sulfuric acid, halogens
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives .
Scientific Research Applications
3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The triazole moiety can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . The sulfamoyl group can interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate or binding to the active site . The thiophene ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Thiophene Derivatives: Compounds containing the thiophene ring are known for their stability and electronic properties, making them useful in materials science and medicinal chemistry.
Phenylsulfonamide Derivatives: These compounds are structurally related due to the presence of the phenylsulfonamide group and are investigated for their therapeutic potential.
Uniqueness
3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID is unique due to its combination of triazole, phenyl, sulfamoyl, and thiophene groups, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H12N4O4S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H12N4O4S2/c19-14(20)13-12(5-6-23-13)24(21,22)17-11-3-1-10(2-4-11)7-18-9-15-8-16-18/h1-6,8-9,17H,7H2,(H,19,20) |
InChI Key |
RYPOTZQSODFBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NS(=O)(=O)C3=C(SC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11468428.png)
![3,8-bis(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468439.png)
![[3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B11468449.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11468452.png)
![4-cyclohexyl-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11468454.png)

![6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468474.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11468489.png)

![6-benzyl-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11468502.png)
![2-Amino-7-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11468503.png)
![4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11468513.png)
![3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468517.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide](/img/structure/B11468518.png)
